molecular formula C26H21N3O4 B4520800 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B4520800
M. Wt: 439.5 g/mol
InChI Key: ZNLSSYXXRSTUGW-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide is 439.15320616 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of compounds with structural similarities to "3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide" involves complex reactions that yield a variety of heterocyclic compounds, showcasing their chemical reactivity and potential for further modification. For instance, the synthesis of 3-hydroxy-7,7-dialkyl-7,8-dihydroindolo[2,1-a]-isoquinolinecarboxylic acid amides through reactions of enaminoamides with p-benzoquinone highlights the creation of compounds with notable fungicidal activity, indicating their potential utility in agricultural or pharmaceutical applications (Surikova et al., 2010).

Potential Therapeutic Applications

The exploration of novel compounds often leads to the discovery of potential therapeutic applications. For example, the characterization and synthesis of compounds that exhibit high affinity for peripheral benzodiazepine binding sites, such as isoquinoline carboxamide derivatives, provide insight into their possible use in modulating physiological processes or as diagnostic tools in neurochemistry and oncology (Rao & Butterworth, 1997).

Antifungal and Anticancer Properties

The development of compounds with antifungal and anticancer properties underscores the importance of chemical synthesis in addressing health challenges. The antifungal activity of synthesized amides, particularly hexamethyleneimide, suggests a pathway for developing new antifungal agents (Surikova et al., 2010). Additionally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrates the potential for these compounds in cancer therapy, providing a basis for further research into their efficacy and mechanism of action (Redda et al., 2010).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-29-24(16-6-9-21-22(13-16)33-14-32-21)23(18-4-2-3-5-19(18)26(29)31)25(30)28-17-7-8-20-15(12-17)10-11-27-20/h2-13,23-24,27H,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLSSYXXRSTUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

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